Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidine structure, followed by the introduction of the benzyl, tert-butyl, and sulfanyl groups. The final step involves the esterification of the compound with ethyl acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate can be compared to other compounds with similar structures, such as:
Benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidines: These compounds share the core structure but may have different substituents, affecting their reactivity and applications.
Triazolopyrimidines: These compounds have a similar triazole-pyrimidine core but lack the benzothieno moiety, leading to different chemical properties.
Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar reactivity in substitution reactions but differ in their overall structure and function.
The uniqueness of Ethyl 2-{[4-benzyl-8-(tert-butyl)-5-oxo-4,5,6,7,8,9-hexahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL]sulfanyl}acetate lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N4O3S2 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
ethyl 2-[(7-benzyl-13-tert-butyl-8-oxo-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C26H30N4O3S2/c1-5-33-20(31)15-34-25-28-27-24-29(14-16-9-7-6-8-10-16)22(32)21-18-12-11-17(26(2,3)4)13-19(18)35-23(21)30(24)25/h6-10,17H,5,11-15H2,1-4H3 |
InChI Key |
SWPGQFIQOBACSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C2N1C3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.